molecular formula C2H2B10 B1425697 p-Carborane CAS No. 20644-12-6

p-Carborane

Cat. No.: B1425697
CAS No.: 20644-12-6
M. Wt: 134.2 g/mol
InChI Key: CFNUZRMHHJZBOM-UHFFFAOYSA-N
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Description

P-Carborane is a useful research compound. Its molecular formula is C2H2B10 and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

p-Carborane, a hydrophobic cluster, has been identified as a promising candidate for various therapeutic applications . The primary targets of this compound are key enzymes in the biosynthesis of eicosanoids, specifically cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These enzymes play crucial roles in inflammatory responses and are often associated with cancer .

Mode of Action

This compound interacts with its targets, COX-2 and 5-LO, by inhibiting their activities . The di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110, which incorporate this compound, have been identified as potent dual COX-2/5-LO inhibitors . These this compound-based analogs exhibit high 5-LO inhibitory activities, although their COX inhibition is weak or non-existent .

Biochemical Pathways

The inhibition of COX-2 and 5-LO by this compound disrupts the biosynthesis of eicosanoids, a group of signaling molecules derived from arachidonic acid . This disruption can affect various downstream effects, including inflammatory responses and cancer progression .

Pharmacokinetics

Its incorporation into drug design is believed to enhance drug biostability, selectivity, and availability . More research is needed to fully outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.

Result of Action

The inhibition of COX-2 and 5-LO by this compound can lead to a decrease in the production of eicosanoids, potentially reducing inflammation and slowing cancer progression . Cell viability studies have shown that this compound analogs exhibit lower anticancer activity compared to related di-tert-butylphenols .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its highly hydrophobic nature may affect its interaction with biological systems . Furthermore, the 3D structure of this compound allows it to engage in unique types of intermolecular interactions, which can influence its action . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Properties

InChI

InChI=1S/C2H2B10/c3-1-4-5-2(3)7-9-11-12-10-8-6-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNUZRMHHJZBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B]C2[B][B]C([B]2)[B][B][B]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2B10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20644-12-6
Record name 1,12-Dicarba-closo-dodecaborane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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